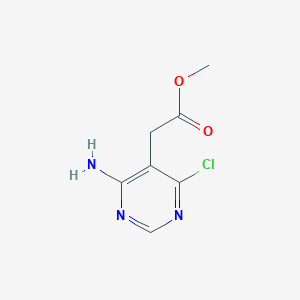

4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

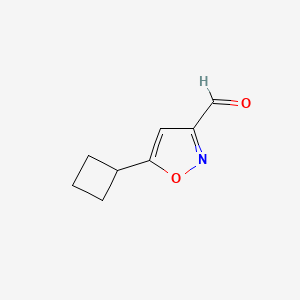

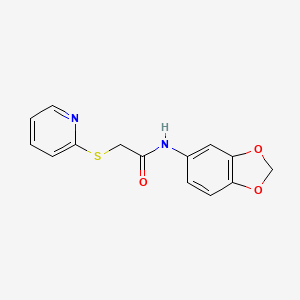

“4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester” is a complex organic compound that is likely to be a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, the synthesis of pyrimidines can be achieved through numerous methods . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . These reactions involve o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound would also contain a chloro group, an amino group, an acetic acid methyl ester group, all attached to the pyrimidine ring at the appropriate positions.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. For instance, transesterification is a common reaction involving esters, where the organic functional group of an ester is exchanged with the organic group of an alcohol . This reaction is often catalyzed by the addition of an acid or base catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, fatty acid methyl esters (FAMEs) are known to be used in the production of biodiesel and detergents . They are derived by transesterification of fats with methanol .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing the crystal structures of related pyrimidine derivatives. For example, the synthesis of specific pyrimidine derivatives involves reactions with different reagents to produce compounds with potential for further chemical modification and application in various scientific fields, such as material sciences and catalysis. The structural characterization of these compounds provides insights into their potential reactivity and interaction with other molecules (Ji, 2006).

Antimicrobial Activity

Several studies have synthesized new pyrimidine and oxazinone derivatives, evaluating their antimicrobial activities. These compounds, designed using specific starting materials, have shown comparable antibacterial and antifungal activities to well-known drugs such as streptomycin and fusidic acid. This research contributes to the search for new antimicrobial agents that can be used in medical and veterinary applications to combat resistant microbial strains (Hossan et al., 2012).

Heterocyclic Compound Transformations

Investigations into the transformations of pyrimidine N,N′-dioxides and related compounds have led to the formation of various heterocyclic structures. These transformations are crucial for the development of new compounds with potential applications in drug development, agrochemicals, and material science. Understanding these reactions helps in designing more efficient synthetic routes for heterocyclic compounds (Sedova & Mamaev, 1979).

Anticancer and Anti-inflammatory Activity

Research into the synthesis of novel pyrazolopyrimidines derivatives has explored their potential as anticancer and anti-5-lipoxygenase agents. This line of inquiry is significant for the development of new therapeutic agents that can target cancer cells and inflammatory processes. The structure-activity relationship (SAR) studies of these compounds provide valuable information for the optimization of their pharmacological profiles (Rahmouni et al., 2016).

Nitrogen- and Sulfur-Containing Heterocycles

The synthesis of nitrogen- and sulfur-containing heterocycles from 4-chloro-6-aminopyrimidine derivatives highlights the versatility of these compounds in producing a wide range of heterocyclic structures. These structures have potential applications in pharmaceuticals, agrochemicals, and dyes. The ability to modify the pyrimidine core structure opens up new avenues for the development of compounds with specific properties and activities (Sazonov & Safonova, 1973).

Mécanisme D'action

The mechanism of action of “4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester” would depend on its specific biological or chemical activity. For instance, many pyrimidine derivatives have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with “4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester” would depend on its specific properties and uses. For instance, methyl stearate, a type of fatty acid methyl ester, is not classified as a hazardous substance or mixture according to its safety data sheet .

Propriétés

IUPAC Name |

methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKBSALKUBZUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CN=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)